Clinical Equivalence in Anti-Inflammatory Efficacy with Differential Edema and Bleeding Risk Profile
In a double-blind crossover trial of 30 rheumatoid arthritis patients, kebuzone (750 mg daily) and phenylbutazone (600 mg daily) demonstrated equivalent clinical anti-inflammatory efficacy over a 6-week treatment period [1]. However, the adverse effect profiles diverged: occult fecal blood was less common with kebuzone, while edema tendency and weight gain were greater with phenylbutazone [1]. Both drugs exhibited a 50% overall side effect incidence, with comparable gastric symptom rates [1].
| Evidence Dimension | Clinical anti-inflammatory efficacy in rheumatoid arthritis |
|---|---|
| Target Compound Data | Equivalent to phenylbutazone |
| Comparator Or Baseline | Phenylbutazone (reference standard) |
| Quantified Difference | Equivalent efficacy; differential adverse effect profile (lower occult bleeding, lower edema tendency for kebuzone) |
| Conditions | Double-blind crossover trial; 30 RA patients; kebuzone 750 mg/day vs. phenylbutazone 600 mg/day; 6-week treatment duration |
Why This Matters
For procurement decisions involving legacy pyrazolidinediones, kebuzone offers equivalent anti-inflammatory potency to phenylbutazone at a 25% higher daily dose, but with a differentiated side effect signature that may inform risk-benefit assessment in specific research or residual clinical contexts.
- [1] Nyfos L, et al. Clinical test of Kebuzon versus phenylbutazone in rheumatoid arthritis. Acta Rheumatol Scand. 1968;14(1-4):168-176. View Source
